bis[(1-ethyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
Bis[(1-ethyl-1H-pyrazol-5-yl)methyl]amine: is a heterocyclic compound that features two pyrazole rings connected by a central amine group Pyrazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: One common method involves the one-pot pseudo three-component reaction of 3-methyl-5-pyrazolone derivatives and aldehydes. This method is efficient and yields high purity products.
Multi-Component Reactions: Another approach is the one-pot pseudo five-component reactions involving β-keto esters, hydrazines, and aldehydes. This method allows for the synthesis of complex pyrazole derivatives under mild conditions.
Industrial Production Methods: Industrial production typically involves optimizing the above synthetic routes to scale up the process. This includes using continuous flow reactors and optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis[(1-ethyl-1H-pyrazol-5-yl)methyl]amine can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole rings.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Biology:
Antimicrobial Agents: Pyrazole derivatives have shown potential as antimicrobial agents, and bis[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is being studied for similar applications.
Medicine:
Anticancer Research: The compound is being investigated for its potential anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Industry:
Mechanism of Action
The mechanism of action of bis[(1-ethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with various molecular targets. In anticancer research, it has been shown to induce apoptosis through the activation of p53-mediated pathways . The compound can also generate reactive oxygen species (ROS), leading to oxidative stress and cell death .
Comparison with Similar Compounds
Bis(pyrazolyl)methane: Similar in structure but lacks the ethyl groups on the pyrazole rings.
Bis(benzimidazole) derivatives: These compounds also feature two heterocyclic rings connected by a central amine but differ in the type of heterocycle.
Uniqueness:
Properties
Molecular Formula |
C12H19N5 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-(2-ethylpyrazol-3-yl)-N-[(2-ethylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C12H19N5/c1-3-16-11(5-7-14-16)9-13-10-12-6-8-15-17(12)4-2/h5-8,13H,3-4,9-10H2,1-2H3 |
InChI Key |
FVEKXACVSPMNGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2=CC=NN2CC |
Origin of Product |
United States |
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